N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H10ClN3S and its molecular weight is 275.75. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive Activity
Research into 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including compounds with structural similarities to the chemical , has revealed their potential as antihypertensive agents. These compounds have been evaluated for their ability to lower blood pressure in spontaneously hypertensive rats, indicating their utility in managing hypertension (Bennett et al., 1981).
Synthesis and Structural Studies
The development of new synthetic methods for thieno[2,3-d]pyrimidin-4(3H)-one derivatives and their structural characterization through techniques such as X-ray analysis are crucial for understanding the chemical properties and potential applications of these compounds. Such research contributes to the expansion of heterocyclic chemistry and its application in developing new therapeutic agents (Jianchao Liu et al., 2007).
Central Nervous System Depressants
Compounds derived from pyridopyrimidine and related heterocycles have been studied for their central nervous system (CNS) depressant activities. This research explores the potential of these compounds in developing new treatments for disorders related to CNS activity (Okafor et al., 1982).
Antimicrobial and Antiproliferative Activities
Derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one and related structures have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These studies contribute to the discovery of new agents with potential applications in treating infectious diseases and cancer (Atapour-Mashhad et al., 2017).
Apoptosis Induction
The discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers highlights the potential of these compounds in cancer therapy. By inhibiting tubulin polymerization, these compounds induce apoptosis in cancer cells, offering a new avenue for therapeutic intervention (Kemnitzer et al., 2009).
Mechanism of Action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidine derivatives have been reported to target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .
Mode of Action
It’s suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .
Biochemical Pathways
Similar compounds have been reported to inhibit the function of the mycobacterial cyt-bd under various physiological conditions .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values of 0057 ± 0003, 0081 ± 0004 and 0119 ± 0007 μM, respectively .
Action Environment
The degree of lipophilicity, ie, the affinity of similar drugs for a lipid environment, allows them to diffuse easily into the cells .
Properties
IUPAC Name |
N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c1-8-5-11-12(15-7-16-13(11)18-8)17-10-4-2-3-9(14)6-10/h2-7H,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSXFFNTKFWBOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.